3-Methylpiperidine-1-sulfonamide
Description
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
LWKMJGJWGVDBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-sulfonamide typically involves the reaction of 3-methylpiperidine with sulfonyl chlorides in the presence of a base. The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the production of DNA and RNA in microorganisms, leading to their death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Methylpiperidine-1-sulfonamide and related compounds:
*Calculated based on molecular formula.
Notes and Limitations
- Direct comparative studies (e.g., solubility, potency) between this compound and its analogs are absent in the provided evidence; conclusions are drawn from structural and functional group trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
